1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[4-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-11-4-6-12(7-5-11)17-15(22)19-16-18-13(10-23-16)14(21)20-8-2-3-9-20/h4-7,10H,2-3,8-9H2,1H3,(H2,17,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAAMAMOYYHCEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the thiazole intermediate.
Urea Formation: The final step involves the reaction of the thiazole-pyrrolidine intermediate with an isocyanate derivative to form the urea moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The specific methods can vary depending on the scale of production and the desired application.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
- Thiazole-thiourea hybrids (e.g., 1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-(p-tolyl)thiourea): These feature a thiourea group instead of urea and cyclobutane-derived substituents. Thiourea derivatives generally exhibit stronger hydrogen-bonding interactions but lower metabolic stability compared to urea analogs .
- TTU series (e.g., TTU10: 1-(4-(thiophen-2-yl)thiazol-2-yl)-3-(p-tolyl)urea): These replace the pyrrolidine-carbonyl group with thiophenyl substituents. Thiophenyl groups enhance π-π stacking interactions but may reduce solubility in polar solvents .
- Piperazine-linked urea derivatives (e.g., compounds 11a–11o): These incorporate piperazine-hydrazinyl moieties, which improve water solubility and pharmacokinetic profiles but may introduce synthetic complexity .
Physicochemical Properties
Biological Activity
1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHNOS
- Molecular Weight: 225.29 g/mol
The compound features a thiazole ring, which is known for its diverse biological activities, and a pyrrolidine moiety that may enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiazole and urea functionalities exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate moderate to high antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were reported in the range of 250 μg/mL, indicating their potential as antibacterial agents .
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Urea derivatives have been explored for their ability to inhibit tumor cell proliferation. In vitro studies have demonstrated that modifications to the thiazole and urea groups can lead to enhanced cytotoxicity against cancer cell lines. For example, certain derivatives exhibited IC values in the nanomolar range against specific cancer cell types, indicating potent activity .
Anti-inflammatory Properties
Recent investigations into the anti-inflammatory effects of thiazole-based compounds have revealed promising results. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNFα and IL-6 in cellular models. Compounds with similar structures showed IC values as low as 0.1 μM in inhibiting cytokine release, suggesting a strong anti-inflammatory potential .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation: It may interact with G-protein-coupled receptors (GPCRs), influencing various signaling pathways that regulate cellular responses.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound and its analogs:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | MIC values of 250 μg/mL against E. coli and S. aureus |
| Study B | Anticancer | IC values in the nanomolar range against cancer cell lines |
| Study C | Anti-inflammatory | IC values of 0.1 μM for TNFα inhibition |
Q & A
Q. What are the established synthetic routes for 1-(4-(pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multi-step protocols involving:
- Thiazole core formation : Cyclocondensation of thiourea derivatives with α-haloketones, followed by functionalization at the 4-position of the thiazole ring .
- Urea linkage : Reaction of isocyanates or carbamoyl chlorides with amines. For example, coupling 4-(pyrrolidine-1-carbonyl)thiazol-2-amine with p-tolyl isocyanate under anhydrous conditions in dichloromethane at 0–5°C .
- Key variables : Temperature (e.g., reflux vs. ambient), solvent polarity (toluene for azide-amine coupling ), and catalyst use (e.g., triethylamine for acid scavenging).
Data Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Thiazole formation | Thiourea + α-bromoketone, EtOH, reflux | 60–75% | |
| Urea coupling | p-Tolyl isocyanate, DCM, 0°C | 45–65% |
Q. How is the structural identity of this compound validated, and what analytical techniques are critical?
Methodological Answer:
Q. What preliminary biological activities have been reported for similar urea-thiazole derivatives?
Methodological Answer:
- Antibacterial screening : Derivatives with 4-(heterocyclic carbonyl)thiazole moieties show MIC values of 8–32 µg/mL against S. aureus and E. coli via agar dilution assays .
- Kinase inhibition : Pyrazole-urea analogs demonstrate IC₅₀ < 1 µM against MAPK and EGFR kinases in ATP-competitive assays .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in urea-thiazole coupling?
Methodological Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (solvent, temperature, stoichiometry). For example, optimize p-tolyl isocyanate equivalents (1.2–1.5 eq.) in DMF at 40°C .
- In situ monitoring : Employ FTIR to track isocyanate consumption (peak at ~2270 cm⁻¹) .
- Alternative reagents : Replace isocyanates with carbamoyl imidazoles for moisture-tolerant coupling .
Q. How do researchers resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- SAR studies : Systematically modify substituents (e.g., replace pyrrolidine with piperidine) and correlate with bioassay results. For example, bulky groups at the thiazole 4-position reduce antibacterial potency but enhance kinase selectivity .
- Computational docking : Use AutoDock Vina to model binding poses in target enzymes (e.g., E. coli DNA gyrase vs. human kinases) .
Q. What strategies are employed to enhance metabolic stability of urea-thiazole derivatives in preclinical studies?
Methodological Answer:
- Prodrug approaches : Mask the urea NH with acetyl or PEG groups to reduce hepatic oxidation .
- Isotope labeling : Use ¹⁴C-labeled derivatives to track metabolic pathways in microsomal assays .
- Structural rigidification : Introduce sp²-hybridized substituents (e.g., aryl groups) to limit CYP450-mediated degradation .
Q. How are computational methods applied to predict physicochemical properties and toxicity?
Methodological Answer:
- ADMET prediction : Tools like SwissADME estimate logP (2.1–3.5), solubility (<10 µM), and CYP inhibition risks .
- Toxicity profiling : Use Derek Nexus to flag structural alerts (e.g., thiourea analogs for hepatotoxicity) .
Q. What are the challenges in crystallizing this compound, and how are polymorphs characterized?
Methodological Answer:
- Crystallization screens : Test 96 solvent combinations (e.g., EtOH/water vs. DMSO/hexane) to isolate stable polymorphs .
- PXRD vs. SCXRD : Compare bulk crystallinity (PXRD) with single-crystal data to confirm phase purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
